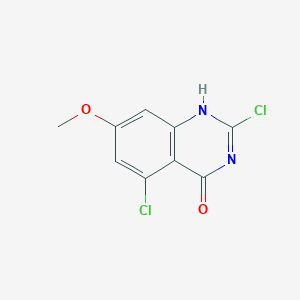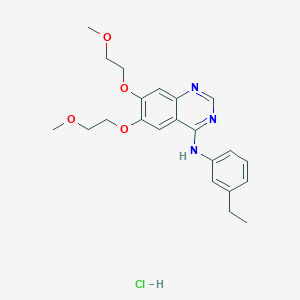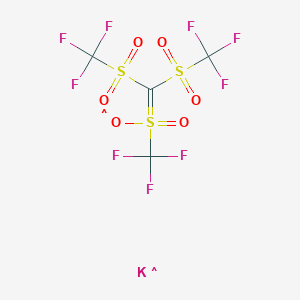
Tris(trifluoromethanesulfonyl)methylpotassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(trifluoromethanesulfonyl)methylpotassium is an organometallic compound with the chemical formula C₄F₉KO₆S₃. It is known for its high reactivity and unique properties, making it a valuable reagent in various chemical processes. This compound is particularly notable for its strong electron-withdrawing trifluoromethanesulfonyl groups, which enhance its stability and reactivity in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyl)methylpotassium typically involves the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The process can be summarized as follows:
Preparation of Tris(trifluoromethanesulfonyl)methane: This precursor is synthesized by reacting trifluoromethanesulfonyl fluoride with a Grignard reagent, such as methylmagnesium bromide, followed by treatment with sulfuric acid.
Formation of this compound: The tris(trifluoromethanesulfonyl)methane is then reacted with potassium hydroxide to yield the desired potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
化学反応の分析
Types of Reactions: Tris(trifluoromethanesulfonyl)methylpotassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the highly reactive potassium cation.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include halides, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity and solubility.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with alkoxides yield corresponding ethers, while reactions with amines produce sulfonamides .
科学的研究の応用
Tris(trifluoromethanesulfonyl)methylpotassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, such as enzyme inhibitors and drug candidates.
作用機序
The mechanism by which tris(trifluoromethanesulfonyl)methylpotassium exerts its effects involves the strong electron-withdrawing nature of the trifluoromethanesulfonyl groups. These groups stabilize the negative charge on the carbon atom, making it highly reactive towards electrophiles. The potassium cation also plays a crucial role in facilitating nucleophilic substitution reactions by stabilizing the transition state and enhancing the overall reactivity of the compound .
類似化合物との比較
Triflidic Acid (Tris(trifluoromethanesulfonyl)methane): This compound is the precursor to tris(trifluoromethanesulfonyl)methylpotassium and shares similar reactivity and stability characteristics.
Bis(trifluoromethanesulfonyl)imide: Another compound with strong electron-withdrawing groups, used in similar applications as a reagent and catalyst.
Uniqueness: this compound is unique due to its combination of high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in both academic and industrial research.
特性
InChI |
InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQKUJATBRHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S(=O)(C(F)(F)F)[O])(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
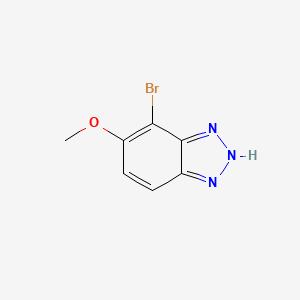
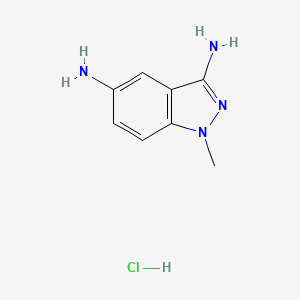
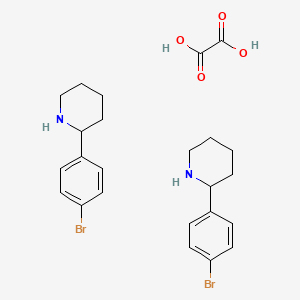
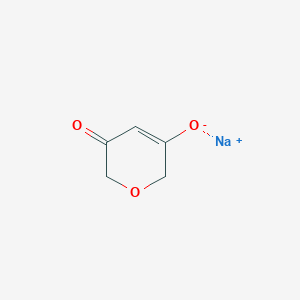
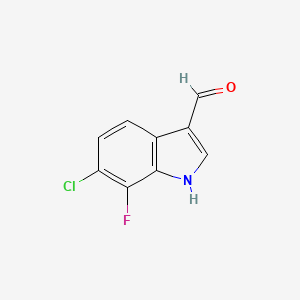
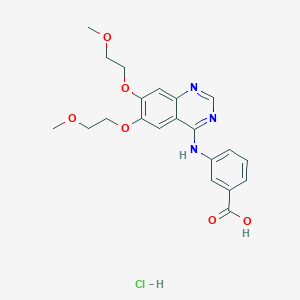
![trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8132426.png)
![Dibenzo[f,h]quinazolin-2(1H)-one](/img/structure/B8132430.png)

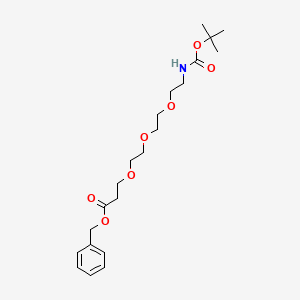
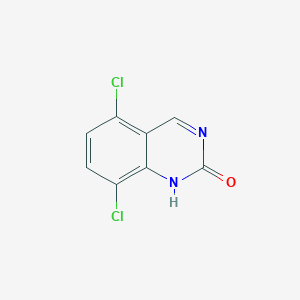
![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)
